(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine
Overview
Description
(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine
is a chemical compound . It has a molecular weight of 213.28 . The IUPAC name for this compound is (4'-methoxy [1,1'-biphenyl]-4-yl)methanamine
.
Physical and Chemical Properties Analysis
The physical and chemical properties of This compound
include a predicted boiling point of 356.2±30.0 °C, a predicted density of 1.031±0.06 g/cm3 at 20 °C and 760 Torr, and a predicted pKa of 9.61±0.10 .
Scientific Research Applications
Neurochemistry and Neurotoxicity Studies
Research on 3,4-Methylenedioxymethamphetamine (MDMA), a compound with structural similarities, including methoxy groups, has been conducted to understand its neurochemical effects and potential neurotoxicity. MDMA has been studied for its ability to elicit biphasic responses in animals, categorizable into acute and long-term effects, highlighting its serotonergic neurotoxicity potential. These studies provide insight into the neurochemical pathways affected by similar compounds and their potential long-term impacts on health (McKenna & Peroutka, 1990).
Pharmacokinetics and Drug Interactions
The metabolism of pharmaceuticals, including those with methoxy and biphenyl structures, in human liver microsomes has been extensively studied. Understanding the selectivity and potency of chemical inhibitors for cytochrome P450 isoforms, which play a crucial role in drug metabolism, is vital. These studies are foundational for predicting drug-drug interactions and enhancing the safety profiles of new medications (Khojasteh et al., 2011).
Antidepressant Treatment Response
Investigations into the biochemical predictors of antidepressant response have considered the role of metabolites such as 3-methoxy-4-hydroxyphenylglycol (MHPG). These studies aim to understand how variations in metabolite levels can inform treatment decisions for depressive disorders, providing a pathway for personalized medicine approaches. Understanding the metabolism of compounds related to (3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine could similarly inform their therapeutic potential and optimization (Garvey et al., 1990).
Analytical and Bioanalytical Methods
Research on the analytical and bioanalytical quantification of pharmaceuticals highlights the importance of accurate measurement of drug compounds, including those with complex structures such as methoxy and biphenyl groups. These methods are crucial for drug development, quality control, and pharmacokinetic studies, ensuring the efficacy and safety of pharmaceutical agents (Sharma et al., 2021).
Neuroprotective and Anti-inflammatory Potential
Compounds like melatonin, with methoxy groups, have been studied for their neuroprotective and anti-inflammatory effects. These investigations explore how such compounds can mitigate oxidative stress and provide protective effects in various disease models, offering potential pathways for the development of treatments for neurodegenerative and inflammatory conditions (Nabavi et al., 2019).
Mechanism of Action
Target of Action
Based on its structural similarity to other compounds, it may interact with certain receptors or enzymes in the body .
Mode of Action
It’s possible that it interacts with its targets in a similar manner to related compounds, potentially acting as an agonist or antagonist .
Biochemical Pathways
It’s plausible that it could influence pathways related to its target receptors or enzymes .
Pharmacokinetics
Based on its structural similarity to other compounds, it might be primarily metabolized in the liver and excreted via the kidneys .
Result of Action
Based on its structural similarity to other compounds, it might induce changes in cellular signaling or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of (3’-Methoxy[1,1’-biphenyl]-2-yl)methanamine .
Properties
IUPAC Name |
[2-(3-methoxyphenyl)phenyl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-9H,10,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKCWOTWIUGAPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281580 | |
Record name | 3′-Methoxy[1,1′-biphenyl]-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-86-9 | |
Record name | 3′-Methoxy[1,1′-biphenyl]-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946726-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Methoxy[1,1′-biphenyl]-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.